![molecular formula C7H4BrN3O B1466047 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde CAS No. 916326-37-9](/img/structure/B1466047.png)
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde
Overview
Description
“5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C6H4BrN3 . It is a derivative of the pyrazolo[3,4-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine to obtain an intermediate, which is then protected by PMB-Cl to produce a key intermediate .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom attached . The structure is planar, and the compound is part of the aza-indole family of compounds .
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives, including “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde”, have been studied for their potential as TRK inhibitors . These compounds have shown promising results in inhibiting the proliferation of certain cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” include a molecular weight of 198.02 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 196.95886 g/mol .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde: is a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their close resemblance to purine bases, which are fundamental components of DNA and RNA . The ability to manipulate the substituents on the pyrazolopyridine framework allows for the creation of a diverse array of molecules with potential biological activity.
Development of TRK Inhibitors
This compound has been utilized in the design and synthesis of derivatives that act as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are important targets in cancer therapy because their continuous activation and overexpression can lead to cancer. Derivatives of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde have shown potential in inhibiting TRKA, a subtype of TRK, which is crucial for the development of new anticancer drugs.
Anticancer Research
The compound’s derivatives have been explored for their anticancer effects. By modifying the structure, researchers have developed molecules that exhibit potent anticancer activity both in vitro and in vivo . This opens up possibilities for the compound to be a part of novel therapeutic strategies against various forms of cancer.
Central Nervous System Drug Development
Pyrazolopyridine derivatives, including those derived from 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde , are promising substrates for developing drugs targeting the central nervous system . These compounds can potentially treat a range of neurological disorders, making them valuable in neuropharmacology.
Antibacterial and Antiviral Applications
The structural analogs of this compound have shown selective antibacterial and antiviral activities . This suggests that derivatives of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde could be used to develop new medications to combat bacterial and viral infections.
Cardiovascular Disease Treatment
Research indicates that pyrazolopyridine derivatives may have applications in treating cardiovascular diseases . The manipulation of the core structure could lead to the discovery of new drugs that can address various heart-related conditions.
Future Directions
Future research directions for “5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, new synthetic strategies and approaches for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives could be explored .
properties
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVMEWVAZFYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723303 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde | |
CAS RN |
916326-37-9 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde in the synthesis of analgesic and anti-inflammatory compounds?
A1: 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde serves as a crucial starting material for synthesizing a series of 7-azaindazole-chalcone derivatives []. These derivatives were then evaluated for their analgesic and anti-inflammatory activities. The aldehyde group on 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde allows for a Claisen-Schmidt condensation reaction with various substituted acetophenones. This reaction forms the chalcone structure, a key feature of the synthesized compounds with potential therapeutic benefits.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.